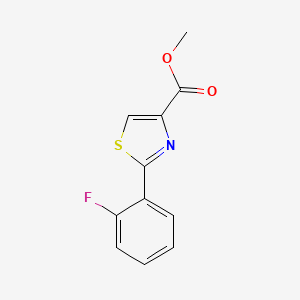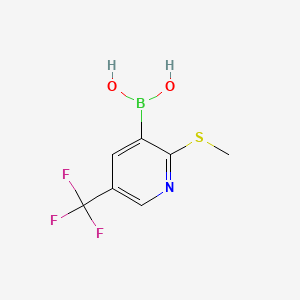
2-Methylthio-5-trifluoromethylpyridine-3-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylthio-5-trifluoromethylpyridine-3-boronic acid is an organoboron compound with the empirical formula C7H7BF3NO2S and a molecular weight of 237.01 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a methylthio group and a trifluoromethyl group. It is a valuable reagent in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid typically involves the borylation of the corresponding halogenated pyridine derivative. One common method is the palladium-catalyzed borylation of 2-Methylthio-5-trifluoromethylpyridine using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a suitable solvent such as dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through advanced purification techniques.
化学反応の分析
Types of Reactions
2-Methylthio-5-trifluoromethylpyridine-3-boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling . This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., K2CO3, NaOH), and solvents (e.g., DMF, toluene).
Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-120°C).
Major Products
The major products formed from these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
2-Methylthio-5-trifluoromethylpyridine-3-boronic acid is widely used in scientific research due to its versatility in organic synthesis . Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology: Employed in the development of bioactive molecules and potential drug candidates.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials, including polymers and electronic materials.
作用機序
The primary mechanism of action for 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst . This is followed by reductive elimination, resulting in the formation of the desired carbon-carbon bond. The molecular targets are typically aryl or vinyl halides, and the pathways involve the formation of a palladium complex intermediate .
類似化合物との比較
Similar Compounds
2-Methylthio-5-trifluoromethylpyridine: Lacks the boronic acid group, making it less versatile in cross-coupling reactions.
5-Trifluoromethylpyridine-3-boronic acid: Lacks the methylthio group, which may affect its reactivity and selectivity in certain reactions.
2-Methylthio-3-boronic acid pyridine: Similar structure but without the trifluoromethyl group, which can influence the electronic properties and reactivity.
Uniqueness
2-Methylthio-5-trifluoromethylpyridine-3-boronic acid is unique due to the presence of both the methylthio and trifluoromethyl groups, which can enhance its reactivity and selectivity in various organic transformations. The trifluoromethyl group imparts electron-withdrawing properties, while the methylthio group can provide steric and electronic effects that influence the outcome of reactions .
特性
IUPAC Name |
[2-methylsulfanyl-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3NO2S/c1-15-6-5(8(13)14)2-4(3-12-6)7(9,10)11/h2-3,13-14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLJAJGFTXZTBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1SC)C(F)(F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681647 |
Source


|
| Record name | [2-(Methylsulfanyl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256346-08-3 |
Source


|
| Record name | [2-(Methylsulfanyl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
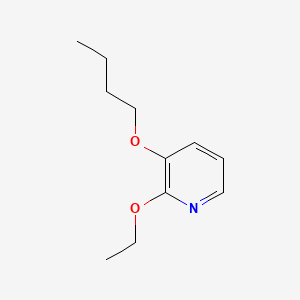
![7-Bromoimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B580417.png)
![1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B580418.png)
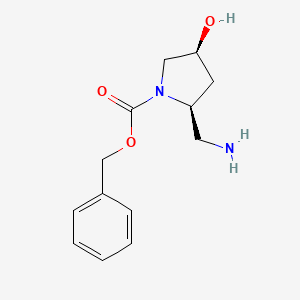
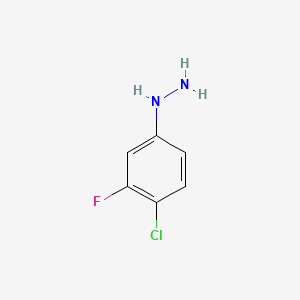
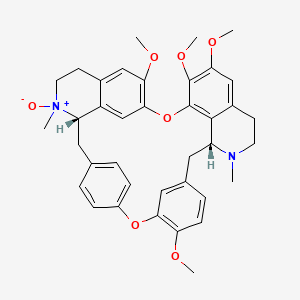
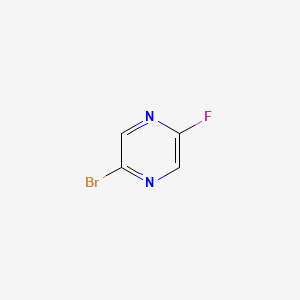
![4-(4-methylthiophen-2-yl)-N-(4-(morpholinomethyl)phenyl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B580427.png)
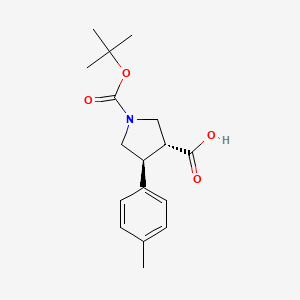

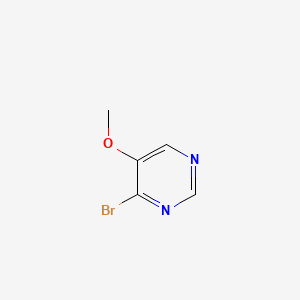
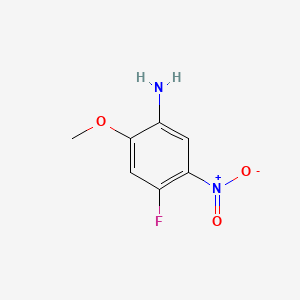
![7-Bromo-8-chloroimidazo[1,2-a]pyridine](/img/structure/B580437.png)
